molecular formula C18H16ClFN2O2S B2769010 1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851807-02-8

1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2769010
CAS No.: 851807-02-8
M. Wt: 378.85
InChI Key: PGYVITXIXBBKOS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by three key structural motifs:

  • A 4,5-dihydro-1H-imidazole core, which provides a partially saturated heterocyclic framework that enhances conformational flexibility compared to fully aromatic imidazoles.
  • A [(2-fluorophenyl)methyl]sulfanyl substituent at position 2, introducing halogenated aromaticity and sulfur-based reactivity .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c1-24-16-7-6-13(19)10-14(16)17(23)22-9-8-21-18(22)25-11-12-4-2-3-5-15(12)20/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYVITXIXBBKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 5-Chloro-2-methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring, often using reagents such as thionyl chloride and methanol under controlled conditions.

    Synthesis of the 2-Fluorophenylmethylsulfanyl Intermediate:

    Coupling Reaction: The two intermediates are then coupled through a dihydroimidazolyl methanone core, often using a condensation reaction facilitated by reagents such as acetic anhydride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Industry: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Weight (g/mol) Key Structural Differences
Target Compound 5-Chloro-2-methoxybenzoyl [(2-Fluorophenyl)methyl]sulfanyl 393.84 Fluoro and methoxy groups enhance polarity
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole None (unsubstituted NH) [(2-Chlorophenyl)methyl]sulfanyl 238.73 Lack of benzoyl group; Cl vs. F substituent
2-((4-Fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole 4-Fluorophenylsulfonyl [(4-Fluorophenyl)methyl]sulfanyl 394.41 Sulfonyl group increases acidity
1-(5-Bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 5-Bromofuran-2-carbonyl [(3-Fluorophenyl)methyl]sulfanyl 437.28 Bromofuran vs. chloromethoxybenzoyl

Key Observations :

  • The 5-chloro-2-methoxybenzoyl group in the target compound confers greater steric hindrance and lipophilicity compared to simpler aryl or sulfonyl substituents .
  • Halogen positioning (e.g., 2-fluorophenyl vs. 4-fluorophenyl) influences electronic effects and binding interactions in biological systems .
  • Sulfur-containing groups (sulfanyl vs. sulfonyl) modulate redox activity and metabolic stability .

Example Comparison :

  • Target Compound : Likely synthesized via acylation of 4,5-dihydroimidazole with 5-chloro-2-methoxybenzoyl chloride, followed by thioether formation with 2-fluorobenzyl mercaptan.
  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole : Prepared via direct substitution of 4,5-dihydroimidazole-2-thiol with 2-chlorobenzyl bromide .

Pharmacological and Physicochemical Potential

While direct biological data for the target compound is unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Antitumor Activity : Benzimidazole derivatives with sulfonyl or sulfanyl groups show cytotoxicity via topoisomerase inhibition .
  • Antimicrobial Properties : Fluorinated imidazoles exhibit enhanced membrane permeability and target specificity .
  • Crystal Packing : Halogen substituents (Cl, F) influence intermolecular interactions, as seen in isostructural compounds with adjusted crystal lattices .

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H15ClN2O2S
  • Molecular Weight : 320.81 g/mol
  • CAS Number : 1368406-23-8

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzoyl chloride with 2-fluorobenzyl mercaptan in the presence of a suitable base. The reaction conditions typically involve refluxing in an organic solvent such as dichloromethane or toluene.

Anticancer Activity

Imidazole derivatives are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's structure suggests potential activity against various cancer cell lines, although empirical data is still needed.

The proposed mechanism of action for imidazole derivatives often involves:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory pathways.
  • Interference with Cell Signaling : The compound may modulate signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Ovonramwen et al. (2021) evaluated similar imidazole derivatives against various pathogens. The results indicated that while some derivatives exhibited significant antimicrobial activity, others were ineffective against tested strains, suggesting a need for further optimization of structure for enhanced efficacy .
  • Anticancer Screening : Preliminary screenings on related compounds have shown promising results against breast and colon cancer cell lines, indicating that further investigation into the specific compound could yield valuable insights into its therapeutic potential.

Q & A

Q. What literature gaps exist for related imidazole derivatives?

  • Methodological Answer : Conduct systematic reviews using databases (Scopus, PubMed) with keywords like "imidazole SAR" or "fluorophenyl sulfanyl derivatives." Patent searches (Espacenet, USPTO) reveal underexplored therapeutic targets. Collaborate with crystallography labs to resolve uncharacterized structures .

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